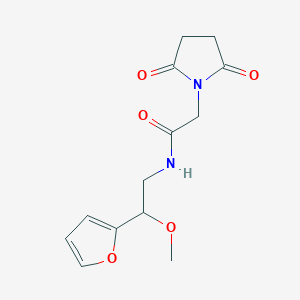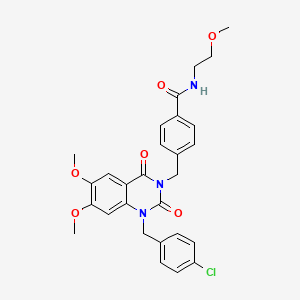
4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of Compound X involves several steps. Researchers have reported various synthetic routes, including condensation reactions, cyclizations, and functional group transformations. One common approach is the reaction between 4-chlorobenzaldehyde and 6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazoline, followed by subsequent modifications to introduce the N-(2-methoxyethyl) group. Detailed synthetic protocols and optimization studies are available in the literature .
Physical And Chemical Properties Analysis
科学的研究の応用
Synthesis and Modification Techniques
Quinazoline derivatives, including those with complex substitutions similar to the compound , have been synthesized through multi-step processes. These processes involve key steps like substitution, nitration, reduction, cyclization, and chlorination. Such synthetic routes are critical for creating compounds with potential biological activity or for further chemical modifications (Min Wang et al., 2015).
Antimicrobial and Antifolate Activities
Quinazoline derivatives have been evaluated for antimicrobial activities, indicating their potential use in developing new antibiotics or antiseptics. Specific modifications on the quinazoline core can enhance or diminish antimicrobial effectiveness, suggesting the importance of structural optimization for desired biological activities (H. Bektaş et al., 2007). Additionally, quinazoline antifolates have been studied as inhibitors of thymidylate synthase, an enzyme critical for DNA synthesis, highlighting their potential in cancer therapy (P. Marsham et al., 1989).
Receptor Binding and Imaging Applications
Benzamide analogs of quinazoline derivatives have shown promise as ligands for sigma-2 receptors, indicating potential applications in imaging and cancer diagnostics. The development of radiolabeled compounds for positron emission tomography (PET) imaging of sigma-2 receptor status in tumors exemplifies this application, offering insights into tumor physiology and the potential effectiveness of cancer therapies (Z. Tu et al., 2007).
Anti-Inflammatory and Analgesic Agents
Research on novel heterocyclic compounds derived from quinazoline scaffolds has also demonstrated their potential as anti-inflammatory and analgesic agents. Such studies suggest the versatility of quinazoline derivatives in developing therapeutics for conditions characterized by inflammation and pain (A. Abu‐Hashem et al., 2020).
EGFR Inhibition and Anticancer Activity
Quinazolinone derivatives have been explored for their antiproliferative activities and as inhibitors of the epidermal growth factor receptor (EGFR), a target in cancer therapy. Structural modifications on the quinazoline core can significantly influence their inhibitory effect on EGFR and tumor cell proliferation, highlighting the potential of such compounds in cancer treatment (Yan Zhang et al., 2021).
特性
IUPAC Name |
4-[[1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClN3O6/c1-36-13-12-30-26(33)20-8-4-18(5-9-20)17-32-27(34)22-14-24(37-2)25(38-3)15-23(22)31(28(32)35)16-19-6-10-21(29)11-7-19/h4-11,14-15H,12-13,16-17H2,1-3H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBSUSPWGIHUKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC=C(C=C4)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-(4-pyrrol-1-ylphenyl)methanone](/img/structure/B2719225.png)
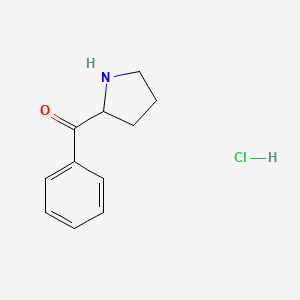
![N-[2-(4-bromophenyl)cyclopropyl]-6-fluoropyridine-2-carboxamide](/img/structure/B2719229.png)
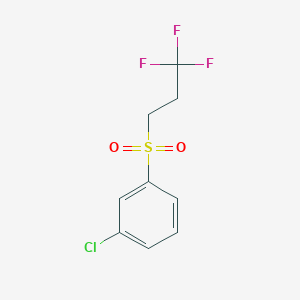
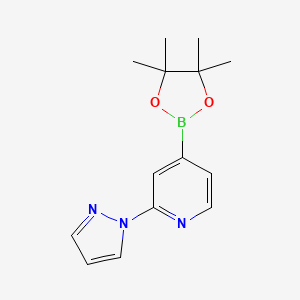
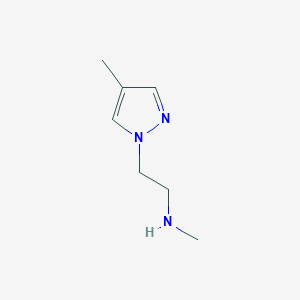
![4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2719237.png)
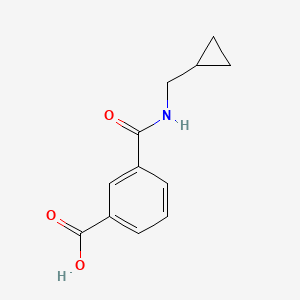
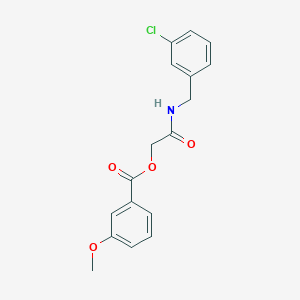
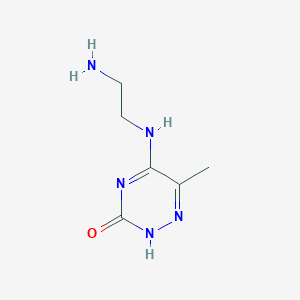


![2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2719247.png)
